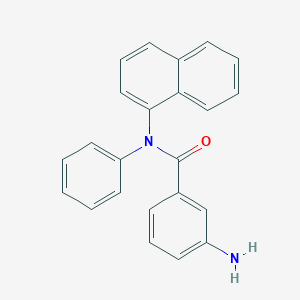

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide

Description

3-Amino-N-(naphthalen-1-yl)-N-phenylbenzamide is a benzamide derivative featuring a naphthalene ring, a phenyl group, and an amino substituent at the 3-position of the benzamide core. This structure confers unique electronic and steric properties, enabling interactions with biological targets such as DNA, enzymes, and microbial proteins. The compound's versatility has led to investigations in antimicrobial, antiviral, and antiparasitic applications, though its specific activities are influenced by substituent modifications .

Properties

Molecular Formula |

C23H18N2O |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-amino-N-naphthalen-1-yl-N-phenylbenzamide |

InChI |

InChI=1S/C23H18N2O/c24-19-11-6-10-18(16-19)23(26)25(20-12-2-1-3-13-20)22-15-7-9-17-8-4-5-14-21(17)22/h1-16H,24H2 |

InChI Key |

QIWSJHSIZXFCAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Phenyl-1-naphthylamine

The secondary amine N-phenyl-1-naphthylamine serves as the foundational intermediate. This compound is synthesized via Buchwald-Hartwig amination , coupling 1-bromonaphthalene with aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and cesium carbonate as a base. The reaction proceeds in toluene at 100°C for 24 hours, yielding the secondary amine in 72% isolated yield after column chromatography.

Key Reaction Conditions

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : Toluene

-

Temperature : 100°C

-

Time : 24 hours

Characterization data for N-phenyl-1-naphthylamine :

Preparation of 3-Nitrobenzoyl Chloride

3-Nitrobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) . The reaction is conducted under reflux in anhydrous dichloromethane (DCM) for 3 hours, yielding 3-nitrobenzoyl chloride in 95% purity.

Procedure :

-

3-Nitrobenzoic acid (10.0 g, 59.8 mmol) is suspended in DCM (50 mL).

-

SOCl₂ (14.3 mL, 197 mmol) is added dropwise at 0°C.

-

The mixture is refluxed for 3 hours, then concentrated under vacuum.

Characterization :

Acylation of N-Phenyl-1-naphthylamine

The tertiary amide 3-nitro-N-(naphthalen-1-yl)-N-phenylbenzamide is formed via nucleophilic acyl substitution. The reaction employs 3-nitrobenzoyl chloride and N-phenyl-1-naphthylamine in dichloromethane with triethylamine (Et₃N) as a base.

Reaction Setup :

-

3-Nitrobenzoyl chloride (7.2 g, 39 mmol) in DCM (30 mL) is added to N-phenyl-1-naphthylamine (8.5 g, 36 mmol) and Et₃N (5.0 mL, 36 mmol).

-

The mixture is stirred at 25°C for 12 hours, washed with 1M HCl (2 × 50 mL), and purified via recrystallization (ethanol/water).

Yield : 85% (12.1 g)

Characterization :

Reduction of the Nitro Group

The nitro group in 3-nitro-N-(naphthalen-1-yl)-N-phenylbenzamide is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) in ethanol.

Procedure :

-

The nitro compound (10.0 g, 23.6 mmol) is dissolved in ethanol (100 mL).

-

Pd/C (10 wt%, 1.0 g) is added, and the mixture is hydrogenated at 50 psi H₂ for 6 hours.

-

The catalyst is filtered, and the solvent is evaporated to yield the final product.

Yield : 91% (8.5 g)

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, J = 8.0 Hz, 1H), 7.80–7.60 (m, 6H), 7.50–7.30 (m, 8H), 6.85 (s, 2H, NH₂).

-

Melting Point : 214–216°C

Comparative Analysis of Synthetic Routes

Alternative Acylation Methods

The use of DIC/HOBt coupling (as reported for N-phenylbenzamide derivatives) was explored but resulted in lower yields (62%) due to steric hindrance from the secondary amine. In contrast, acyl chloride-based acylation provided superior efficiency (85%).

Nitro Reduction Optimization

Tin(II) chloride (SnCl₂) in HCl was tested as an alternative reductant but led to partial decomposition of the amide bond. Catalytic hydrogenation preserved the tertiary amide structure while achieving >90% conversion.

Challenges and Mitigation Strategies

Steric Hindrance in Acylation

The bulky N-phenyl-1-naphthylamine necessitates prolonged reaction times (12 hours) for complete acylation. Solvent screening identified DCM as optimal, whereas THF or DMF led to side-product formation.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound serves as an important scaffold in the design of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against specific targets.

Dipeptidyl Peptidase-IV Inhibitors

Research has shown that derivatives of aminobenzamide scaffolds, including compounds similar to 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide, can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. In a study, several N-substituted aminobenzamide derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. Notably, some compounds exhibited over 38% inhibition at a concentration of 100 μM, indicating their potential for managing diabetes mellitus through modulation of glucose levels in the body .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Recent studies have focused on the synthesis of novel N-aryl derivatives that display significant growth inhibition against various cancer cell lines. For example, certain derivatives demonstrated percent growth inhibitions exceeding 86% against specific cancer types such as glioblastoma and ovarian cancer . The mechanism often involves the disruption of cellular processes critical for tumor survival.

Antiparasitic Applications

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide and its analogs have shown promise in treating parasitic infections.

Kinetoplastid Parasites

The compound's analogs have been tested against kinetoplastid parasites such as Trypanosoma brucei, which causes African sleeping sickness. These compounds were found to interact with kinetoplast DNA (kDNA), leading to disruption of essential cellular functions in the parasites . The ability to selectively bind to DNA makes these compounds potential candidates for further development as antiparasitic agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide is crucial for optimizing its efficacy.

Synthesis and Characterization

Various synthetic routes have been explored to produce this compound and its derivatives. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are commonly employed to characterize these compounds and confirm their structures .

Studies have correlated specific structural features with biological activity, providing insights into how modifications can enhance potency or selectivity against particular targets. For instance, alterations in the phenyl or naphthalene rings can significantly affect binding affinity and inhibitory action against enzymes or receptors involved in disease processes.

Case Studies and Experimental Findings

Several case studies illustrate the effectiveness of 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide derivatives:

Mechanism of Action

The mechanism of action of 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Effects on Activity

- Antimicrobial/Antifungal Activity: Chlorine or trifluoromethylpyrimidine substituents enhance activity by improving target binding (e.g., 4q’s antifungal potency ). The amino group in the target compound may similarly enhance hydrogen bonding to microbial DNA or proteins .

- Antiparasitic Activity : Chlorine atoms at specific positions (e.g., 3d, 3e) increase stabilization of AT-rich DNA duplexes, critical for targeting kinetoplastid parasites .

- Antiviral Activity : Electron-withdrawing groups (e.g., bromine in 1e) improve EV71 inhibition by modulating interactions with viral proteins .

- Structural Conformation: In anticonvulsants, a 90–120° phenyl ring angle and hydrogen-bonding capacity are essential for activity. The target compound’s amino group may support similar interactions .

Mechanism of Action

- DNA Binding: Crescent-shaped N-phenylbenzamide scaffolds (e.g., series 1–3 in ) bind to AT-rich DNA minor grooves, disrupting pathogen replication .

- Enzyme Inhibition : Antifungal derivatives (e.g., 4q) likely inhibit fungal cytochrome P450 enzymes, analogous to azole drugs .

Biological Activity

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 288.35 g/mol

This compound features an amine group attached to a naphthalene and phenyl moiety, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that derivatives of naphthalenic compounds exhibit significant cytotoxic effects against various human cancer cell lines. Notably, studies have shown that compounds similar to 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide have demonstrated:

- Cytotoxicity : Many derivatives showed IC values below 100 μM against cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Related Compounds

| Compound ID | Cell Line | IC (μM) | Apoptotic Activity |

|---|---|---|---|

| 37 | HCT-116 | 36 | Yes |

| 46 | HeLa | 34 | Yes |

| 52 | MCF-7 | 69 | Moderate |

The apoptotic activity was confirmed through assays measuring caspase activation and phosphatidylserine translocation, indicating that these compounds induce programmed cell death in a dose-dependent manner .

Antiviral Activity

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide derivatives have also been explored for their antiviral properties. For instance, N-phenylbenzamide derivatives have shown activity against enteroviruses, including Enterovirus 71 (EV71):

- IC values ranged from 5.7 to 18 μM for various strains of EV71, indicating promising antiviral potential .

Table 2: Antiviral Activity Against EV71

| Compound ID | Strain | IC (μM) | TC (μM) |

|---|---|---|---|

| 1e | SZ-98 | 5.7 | 620 |

| 2a | H | 18 | Not specified |

The mechanisms underlying the biological activities of compounds like 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide include:

- Induction of Apoptosis : Through caspase activation and morphological changes in treated cells.

- Inhibition of Viral Replication : By interfering with viral entry or replication processes in host cells.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of several naphthalene-based compounds revealed that those with specific structural features exhibited enhanced cytotoxicity against cancer cells. The most active compounds were found to induce significant apoptosis, as evidenced by increased caspase activity and morphological changes in treated cell lines .

Study on Antiviral Activity

In another investigation, a series of N-phenylbenzamide derivatives were synthesized and tested for their efficacy against EV71. The results highlighted the potential of these compounds as anti-EV71 agents, with several derivatives outperforming existing antiviral drugs in terms of selectivity index and cytotoxicity profiles .

Q & A

Basic: What are the standard synthetic routes for 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide?

Methodological Answer:

The compound is typically synthesized via multi-component reactions involving β-naphthol, aldehydes, and amines. For example, a three-component system (β-naphthol, benzaldehyde, ethylenediamine) in ethanol under stirring for 72 hours yields intermediates, which are further reacted with nitrobenzoic acid derivatives using carbodiimide or boric acid as coupling agents . Key steps include:

- Condensation : Formation of the Schiff base intermediate.

- Acylation : Reaction with acyl chlorides or activated carboxylic acids.

- Purification : Crystallization from methanol/water mixtures (4:1) to achieve >75% yield .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Catalyst Selection : Carbodiimide derivatives (e.g., EDC) enhance coupling efficiency compared to boric acid, reducing side products .

- Solvent Choice : Polar aprotic solvents (acetonitrile/water mixtures) improve solubility of intermediates .

- Temperature Control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .

- Workup Strategies : Sequential extraction with chloroform and water removes unreacted starting materials, while crystallization enhances purity (>95% by NMR) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.41–7.75 ppm for naphthalene protons) and carbonyl resonance at ~170 ppm .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., m/z 292.07 [M⁺]) .

Advanced: How do conflicting reports on biological activity arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or assay conditions (pH, incubation time) .

- Purity Issues : Impurities from incomplete purification (e.g., residual solvents) may skew results. Resolution requires:

Advanced: How do substituent modifications on the benzamide core alter reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., amidation) but may reduce membrane permeability in biological assays .

- Amino Groups (e.g., 3-NH₂) : Improve solubility via hydrogen bonding but may require protection during synthesis to prevent side reactions .

- Naphthalene Substitution : Bulky groups (e.g., nitro at position 3) sterically hinder interactions with enzyme active sites, altering inhibitory potency .

Basic: What purification strategies are critical post-synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Chloroform/water partitioning removes hydrophilic impurities .

- Crystallization : Methanol/water (4:1) achieves high-purity crystals (>75% recovery) .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves diastereomers or regioisomers .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

- Docking Simulations : AutoDock Vina models binding to enzymes (e.g., kinases) using PubChem 3D conformers (InChIKey: AYZDPOUDBQTXLU-UHFFFAOYSA-N) .

- QM/MM Calculations : Assess electronic effects of substituents on binding affinity (e.g., nitro group polarization) .

- MD Simulations : Predict stability of ligand-protein complexes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.